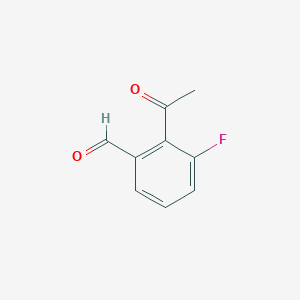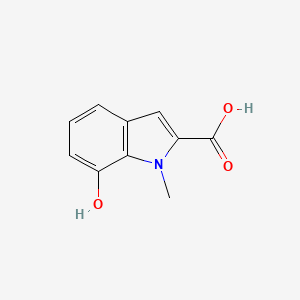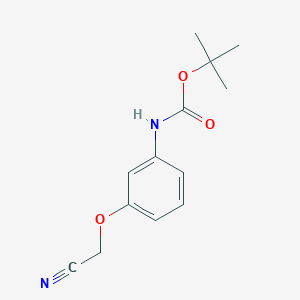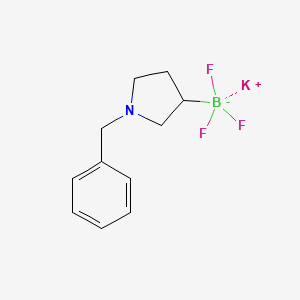
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a trifluoroborate moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide typically involves the reaction of potassium trifluoroborate with a suitable pyrrolidine derivative. One common method includes the use of potassium ethynyltrifluoroborate, CuBr, N,N-dimethylethylenediamine, and Cs2CO3 in DMSO-d6 at 90°C for 30 minutes . The reaction mixture is then purified through filtration and precipitation to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and optimized reaction conditions to achieve consistent yields and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate moiety can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, aryl or vinyl halides, and bases such as K2CO3 or NaOH are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives and biaryl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has several scientific research applications:
Chemistry: Used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including interactions with dopamine receptors.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of dopamine receptor antagonists.
Industry: Utilized in the synthesis of complex organic molecules and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological receptors, including dopamine receptors, influencing their activity and signaling pathways . The trifluoroborate moiety facilitates its participation in cross-coupling reactions, enabling the formation of complex organic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium (1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)trifluoroborate: Another trifluoroborate compound used in similar cross-coupling reactions.
Potassium ethynyltrifluoroborate: Used in the synthesis of various organotrifluoroborate compounds.
Uniqueness
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is unique due to its specific structure, which combines a pyrrolidine ring, a benzyl group, and a trifluoroborate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C11H14BF3KN |
|---|---|
Molekulargewicht |
267.14 g/mol |
IUPAC-Name |
potassium;(1-benzylpyrrolidin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C11H14BF3N.K/c13-12(14,15)11-6-7-16(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;/q-1;+1 |
InChI-Schlüssel |
JYUKFZFYPPXCLU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCN(C1)CC2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



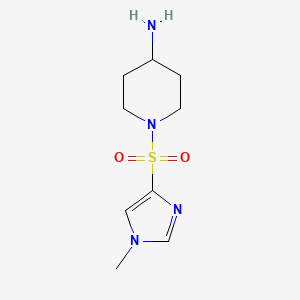
![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
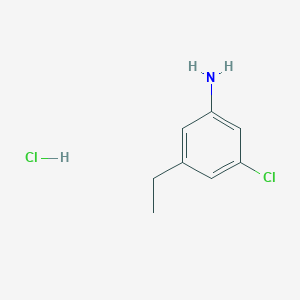
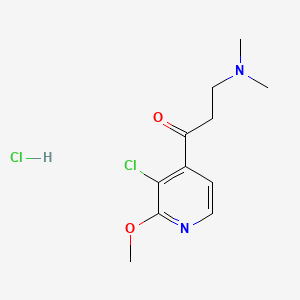

![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)


